molecular formula C11H12N2O3 B13647862 (R)-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

(R)-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

Cat. No.: B13647862
M. Wt: 220.22 g/mol
InChI Key: QSHLMQDRPXXYEE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids, fungal, and marine organisms . This compound is particularly interesting due to its structural features, which include an amino group, a hydroxy group, and an indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of indole-3-carbaldehyde as a precursor. The indole-3-carbaldehyde can undergo multicomponent reactions (MCRs) to form the desired product . These reactions are typically high-yielding, operationally friendly, and comply with green chemistry criteria .

Industrial Production Methods: In industrial settings, the production of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid may involve the use of microwave-assisted synthesis. This method has been shown to increase yields and reduce reaction times significantly compared to conventional methods . For example, the synthesis of Schiff base derivatives containing indole and triazole using microwave irradiation resulted in yields of 85-96% and reaction times of 4-8 minutes .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The indole nucleus in the compound is particularly reactive and can participate in C–C and C–N coupling reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium periodate for oxidation and cupric chloride dihydrate for hydrolysis . These reactions are typically carried out under mild conditions to ensure high yields and selectivity.

Major Products Formed: The major products formed from the reactions of ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid include various heterocyclic derivatives such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These products are of significant interest in medicinal and pharmaceutical chemistry due to their biological activities.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid include other indole derivatives such as indole-3-carbaldehyde, indole-3-acetic acid, and indole-3-butyric acid . These compounds share the indole nucleus but differ in their functional groups and biological activities.

Uniqueness: What sets ®-2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid apart from other similar compounds is its unique combination of an amino group, a hydroxy group, and an indole ring. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for various heterocyclic derivatives also makes it a valuable compound in medicinal and pharmaceutical chemistry .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m1/s1

InChI Key

QSHLMQDRPXXYEE-SSDOTTSWSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C[C@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.